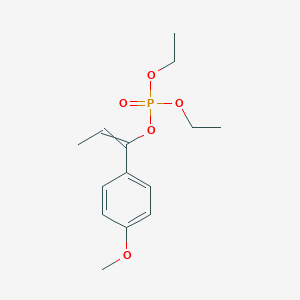
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate is an organic compound belonging to the class of anisoles, which are characterized by the presence of a methoxybenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate typically involves the reaction of 4-methoxybenzaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process. The compound is typically purified through techniques such as recrystallization or chromatography to obtain the desired quality for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group and the phosphate ester group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for specific applications.
Aplicaciones Científicas De Investigación
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), a key mediator in various cellular processes. By inhibiting STAT3 activation, the compound exerts anti-inflammatory and neuroprotective effects, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl) phenol: This compound shares a similar structure and has been studied for its anti-inflammatory and neuroprotective properties.
Diethyl 4-methoxyphenyl phosphate:
Uniqueness
Diethyl 1-(4-methoxyphenyl)prop-1-en-1-yl phosphate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 activation sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Número CAS |
530085-88-2 |
|---|---|
Fórmula molecular |
C14H21O5P |
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
diethyl 1-(4-methoxyphenyl)prop-1-enyl phosphate |
InChI |
InChI=1S/C14H21O5P/c1-5-14(12-8-10-13(16-4)11-9-12)19-20(15,17-6-2)18-7-3/h5,8-11H,6-7H2,1-4H3 |
Clave InChI |
VHMMPLZVGZVUKQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=CC)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


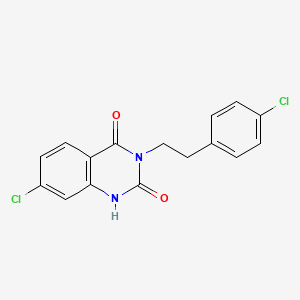
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
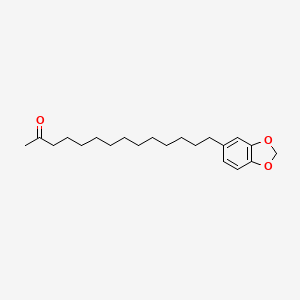
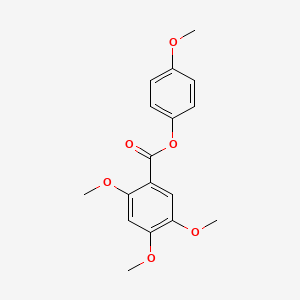
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)

![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
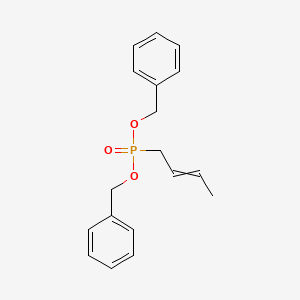

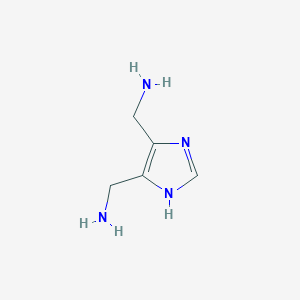

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)

